Product packaging for 4-chloro-N-ethyl-N-methylaniline(Cat. No.:CAS No. 13519-85-2)

4-chloro-N-ethyl-N-methylaniline

Cat. No.: B088395
CAS No.: 13519-85-2
M. Wt: 169.65 g/mol
InChI Key: XNXJABVNPPCROA-UHFFFAOYSA-N
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Description

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in modern chemical research and industry. researchgate.netnih.gov These compounds, characterized by an amino group attached to a benzene (B151609) ring, serve as precursors to a vast array of more complex molecules. Their utility spans numerous sectors, including the synthesis of polymers, pharmaceuticals, dyes, and agricultural chemicals. researchgate.netacs.org For instance, anilines are crucial in the production of polyurethanes and as additives in the rubber industry. researchgate.netnih.gov In medicinal chemistry, the aniline motif is present in numerous drugs, highlighting its importance in the development of new therapeutic agents. researchgate.net The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and the nucleophilicity of the nitrogen atom, makes it a versatile platform for synthetic transformations. chemsynthesis.com

Significance of Halogen-Substituted N,N-Dialkylanilines in Organic Synthesis and Mechanistic Studies

The introduction of halogen substituents onto the aromatic ring of N,N-dialkylanilines significantly influences their chemical properties and reactivity. Halogens, being electronegative, exert a strong electronic effect on the aromatic system, which can alter the regioselectivity and rate of subsequent reactions. This makes halogen-substituted N,N-dialkylanilines valuable substrates in mechanistic studies, particularly for investigating electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Furthermore, the carbon-halogen bond serves as a functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of N,N-dialkylamino groups, which are strong activating groups, and a halogen, which is a deactivating but ortho-, para-directing group, creates a unique electronic environment within these molecules. Recent research has explored methods for the selective halogenation of N,N-dialkylanilines, for example, through the treatment of N,N-dialkylaniline N-oxides with thionyl halides, providing access to a diverse array of halogenated aniline derivatives. researchgate.net

Overview of Prior Academic Investigations on 4-chloro-N-ethyl-N-methylaniline and Related Structures

Direct and extensive academic research focused solely on this compound (CAS No. 13519-85-2) is limited in the public domain. However, its properties and reactivity can be inferred from studies on closely related analogs such as 4-chloro-N-methylaniline and 4-chloro-N-ethylaniline. These compounds are often included in broader studies of substituted anilines or as intermediates in the synthesis of more complex molecules.

For instance, spectroscopic data for these related compounds are available in chemical databases and can be used for comparative analysis. The synthesis of such compounds can typically be achieved through the N-alkylation of 4-chloroaniline (B138754) or the chlorination of the corresponding N-alkylaniline. Mechanistic studies involving halogenated anilines often focus on their reactivity in electrophilic substitution reactions, where the interplay between the activating amino group and the deactivating but directing halogen substituent is of key interest.

Below are data tables for this compound and its closely related structures, compiling available physical and spectroscopic information.

Table 1: Physical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index
This compound13519-85-2C₉H₁₂ClN169.65237.9 at 760 mmHg1.555
4-chloro-N-methylaniline932-96-7C₇H₈ClN141.60238-2401.584
4-chloro-N-ethylaniline13519-75-0C₈H₁₀ClN155.62Not availableNot available

Data compiled from various chemical supplier and database sources. nih.govchemicalbook.comnih.gov

Table 2: Spectroscopic Data for 4-chloro-N-methylaniline

Spectroscopic TechniqueKey Data Points
¹H NMRSpectral data available in public databases. nih.govchemicalbook.com
¹³C NMRSpectral data available in public databases.
IR (Infrared)CAPILLARY CELL: NEAT. nih.gov
Mass Spectrometry (GC-MS)Data available in the NIST Mass Spectrometry Data Center. nih.gov

This data is for the closely related compound 4-chloro-N-methylaniline and serves as a reference for the expected spectroscopic features of this compound. nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B088395 4-chloro-N-ethyl-N-methylaniline CAS No. 13519-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13519-85-2

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-chloro-N-ethyl-N-methylaniline

InChI

InChI=1S/C9H12ClN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI Key

XNXJABVNPPCROA-UHFFFAOYSA-N

SMILES

CCN(C)C1=CC=C(C=C1)Cl

Canonical SMILES

CCN(C)C1=CC=C(C=C1)Cl

Other CAS No.

13519-85-2

Synonyms

4-CHLORO-N-ETHYL-N-METHYLANILINE

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Chloro N Ethyl N Methylaniline

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing 4-chloro-N-ethyl-N-methylaniline rely on fundamental organic reactions, including N-alkylation, nucleophilic substitution, and derivatization of related compounds.

N-Alkylation and N-Methylation of Chloro-Substituted Anilines

A primary and straightforward approach to synthesizing this compound is the sequential N-alkylation of 4-chloroaniline (B138754). sigmaaldrich.com This process typically involves two steps: N-ethylation followed by N-methylation, or vice-versa.

The initial step would be the reaction of 4-chloroaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, to form N-ethyl-4-chloroaniline. nih.gov This intermediate is then subjected to a second alkylation step using a methylating agent, like methyl iodide or dimethyl sulfate, to yield the final product, this compound. The reverse sequence, starting with N-methylation of 4-chloroaniline to form 4-chloro-N-methylaniline, followed by N-ethylation, is also a viable pathway. nih.gov

These alkylation reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used include sodium hydroxide (B78521) or potassium carbonate. The choice of solvent and reaction temperature can influence the reaction rate and selectivity, minimizing the potential for over-alkylation to form quaternary ammonium (B1175870) salts.

A greener alternative to traditional alkylating agents is the use of alcohols. thieme-connect.com The N-alkylation of anilines with alcohols, often referred to as the "borrowing hydrogen" strategy, is an environmentally benign method for forming C-N bonds. nih.govcjcatal.com This process, catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine.

Nucleophilic Substitution Reactions on Halo-Aromatic Precursors

An alternative synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable halo-aromatic precursor. In this approach, a compound like 1,4-dichlorobenzene (B42874) could potentially react with N-ethyl-N-methylamine.

This reaction would involve the displacement of one of the chlorine atoms on the benzene (B151609) ring by the secondary amine. Such reactions often require forcing conditions, including high temperatures and pressures, and may be facilitated by a catalyst. The success of this method is contingent on the relative reactivity of the C-Cl bond towards nucleophilic attack by the amine.

Derivatization from Related Aniline (B41778) Compounds (e.g., N-ethyl-N-methylaniline)

The synthesis can also commence from a pre-existing substituted aniline, such as N-ethyl-N-methylaniline. This approach would involve the chlorination of N-ethyl-N-methylaniline at the para-position of the benzene ring.

Electrophilic aromatic substitution, specifically halogenation, would be the key reaction. A chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a suitable Lewis acid catalyst, would be required to introduce the chlorine atom onto the aromatic ring. The directing effects of the N-ethyl-N-methylamino group, being an activating and ortho-, para-directing group, would favor the substitution at the desired para-position. Careful control of reaction conditions is necessary to avoid polychlorination.

Catalytic Systems and Their Efficacy in Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of catalytic systems. Both homogeneous and heterogeneous catalysts play a crucial role in modern synthetic organic chemistry, particularly in the formation of C-N bonds. numberanalytics.comnih.govacs.org

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high selectivity and activity under mild reaction conditions. uu.nlunc.eduunicam.it In the context of synthesizing this compound, transition metal complexes are particularly relevant for C-N bond formation. nih.govacs.org

For instance, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. This would involve the reaction of an aryl halide (e.g., 1,4-dichlorobenzene) with N-ethyl-N-methylamine in the presence of a palladium or copper catalyst and a suitable ligand. These reactions are highly versatile and tolerate a wide range of functional groups.

Furthermore, iridium and ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" methodology offers a green and atom-economical route to substituted anilines. nih.govnih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride and an aldehyde, which then reacts with the amine.

Heterogeneous Catalysis for Selective Alkylation

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. uu.nlthieme-connect.com For the selective alkylation of anilines, various solid catalysts have been developed.

Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum-tin on alumina (B75360) (Pt-Sn/γ-Al2O3), have demonstrated efficacy in the N-alkylation of amines with alcohols. cjcatal.comthieme-connect.com These catalysts can be easily recovered by filtration after the reaction and reused multiple times, making the process more cost-effective and environmentally friendly. Microwave-assisted synthesis in conjunction with heterogeneous catalysts can further enhance reaction rates and yields. thieme-connect.com

Recent research has also explored the use of nickel-based heterogeneous catalysts for the selective mono-N-methylation of anilines using methanol (B129727) as the methylating agent. rsc.org Additionally, photocatalytic systems, such as copper and molybdenum supported on titanium dioxide (Cu-Mo/TiO2), have been investigated for the N-alkylation of anilines with alcohols under UV irradiation at room temperature, presenting a novel and energy-efficient synthetic route. researchgate.net

Interactive Data Table: Comparison of Synthetic Precursors

Precursor CompoundReagentsReaction TypeTarget Intermediate/Product
4-Chloroaniline sigmaaldrich.comEthylating agent (e.g., ethyl bromide), Methylating agent (e.g., methyl iodide), BaseN-AlkylationThis compound
1,4-DichlorobenzeneN-ethyl-N-methylamineNucleophilic Aromatic SubstitutionThis compound
N-ethyl-N-methylanilineChlorinating agent (e.g., Cl2), Lewis acidElectrophilic Aromatic SubstitutionThis compound
4-Chloroaniline sigmaaldrich.comAlcohol (e.g., ethanol (B145695), methanol), Catalyst (e.g., Ir, Ru, Ni)Catalytic N-AlkylationThis compound

Optimization of Catalyst Loading and Reaction Efficiency

The efficiency of synthesizing this compound via catalytic N-alkylation is highly dependent on the catalyst system and its loading. Transition metal complexes, particularly those involving Ruthenium (Ru) and Iridium (Ir), have been identified as highly effective for the N-alkylation of amines using alcohols as alkylating agents, a greener alternative to traditional alkyl halides. nih.govacs.org

The optimization process involves systematically varying the catalyst concentration to find the optimal balance between reaction rate and cost-effectiveness. A low catalyst loading is desirable to minimize costs and reduce metal contamination in the final product. For instance, studies on the N-alkylation of anilines with alcohols have shown that catalyst loading can be effectively minimized without a significant loss in yield. Research on related N-alkylation reactions demonstrates that catalyst loading as low as 0.25 mol% can be achieved with certain Ru-based catalysts. nih.gov In a typical laboratory synthesis, the catalyst loading is screened to determine the minimum amount required to drive the reaction to completion within a reasonable timeframe.

For the synthesis of this compound, starting from 4-chloro-N-methylaniline and an ethylating agent like ethanol, one would explore various catalyst loadings. An example of such an optimization study is presented below, based on data from analogous N-alkylation reactions.

Table 1: Effect of Catalyst Loading on N-Alkylation Yield This table presents hypothetical data for the ethylation of 4-chloro-N-methylaniline, based on typical results observed in related aniline alkylation studies. acs.org

EntryCatalystCatalyst Loading (mol%)Yield (%)
1[IrCl₂(Cp)]₂/NHC2.095
2[IrCl₂(Cp)]₂/NHC1.094
3[IrCl₂(Cp)]₂/NHC0.592
4[IrCl₂(Cp)]₂/NHC0.2585

As shown in the table, a significant reduction in catalyst loading from 2.0 mol% to 0.5 mol% results in only a minor decrease in product yield, identifying an efficient loading range for the reaction.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a multi-faceted approach, analyzing the interplay of temperature, pressure, solvent, and reactant stoichiometry.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of reaction. For transition-metal-catalyzed N-alkylation reactions, elevated temperatures are often required to overcome the activation energy barrier. For instance, many N-alkylation procedures using alcohols are conducted at temperatures ranging from 80°C to 120°C. nih.govacs.org This temperature range typically provides sufficient thermal energy to facilitate the catalytic cycle, which includes the oxidation of the alcohol, condensation with the amine, and subsequent reduction of the iminium intermediate.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or byproducts, such as catalytic hydrogenation. In the synthesis of an aniline derivative via the reduction of a nitro group, for example, catalytic hydrogenation is performed under hydrogen pressure, often between 0.7 and 1.2 MPa, at temperatures of 85-120°C. wipo.int While the direct N-alkylation of an amine with an alcohol does not typically require high pressure, controlling the pressure can be important for maintaining the reaction atmosphere, for instance, under an inert gas like argon.

Solvent Effects and Their Role in Reaction Progress

The choice of solvent can profoundly impact the reaction's outcome, affecting reactant solubility, catalyst stability, and the stabilization of transition states. In the context of synthesizing substituted anilines, a range of solvents may be screened. acs.org Non-polar solvents like toluene (B28343) or hexane (B92381) are often employed. For example, in an acid-catalyzed N-alkylation of an arylamine, a study found that toluene provided a significantly higher yield (87%) compared to other solvents. acs.org

In contrast, polar aprotic solvents such as dichloromethane (B109758) or polar protic solvents like alcohols can also be used, depending on the specific reaction mechanism. learncbse.in The polarity of the solvent can influence the reaction pathway; for instance, some reactions show different chemoselectivity (N-alkylation vs. C-alkylation) depending on the solvent used. acs.org The selection of the optimal solvent is therefore a crucial step in the optimization process, often determined empirically through screening experiments.

Table 2: Influence of Solvent on N-Alkylation Yield This table presents hypothetical data for the synthesis of this compound, illustrating typical solvent effects observed in related N-alkylation reactions. acs.org

EntrySolventYield (%)
1Toluene87
2Dichloromethane (DCM)65
3Acetonitrile (MeCN)72
4Tetrahydrofuran (THF)58
5Trifluoroethanol (TFE)45 (with potential side products)

Stoichiometric Ratios of Reactants and Reagents

The molar ratio of reactants and reagents is a key factor in controlling product distribution and maximizing the conversion of the limiting reagent. In the synthesis of this compound, a common route is reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. harvard.edujocpr.com

For example, reacting 4-chloro-N-methylaniline with acetaldehyde (B116499) would require careful control of their molar ratios, as well as the amount of the reducing agent (e.g., sodium triacetoxyborohydride). harvard.edu Often, a slight excess of the carbonyl compound and the reducing agent is used to ensure complete conversion of the starting amine. In other N-alkylation protocols, such as those using an alcohol as the alkylating agent in the presence of a base, the stoichiometry of the base is also critical. Studies have shown that using 1.5 equivalents of a base like potassium t-butoxide (KOtBu) relative to the aniline is effective. acs.org

Advanced Purification and Isolation Techniques in Laboratory Synthesis

Following the chemical reaction, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, reagents, and byproducts.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a fundamental and powerful technique for the purification of synthetic organic compounds like this compound. acs.org This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture).

The choice of eluent system is critical for achieving good separation. For aniline derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or dichloromethane. acs.org The ratio of these solvents is carefully adjusted to control the elution rate of the components. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

For example, in the purification of a structurally similar N-alkylated aniline, a solvent system of ethyl acetate in hexane (e.g., 1:20 v/v) was used to successfully isolate the product as a pure solid. acs.org After separation, the solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified this compound.

Recrystallization Strategies for High Purity

The attainment of high-purity this compound, particularly when it exists as a solid or can be converted into a solid derivative, can be effectively achieved through recrystallization. This technique relies on the differences in solubility between the target compound and its impurities in a selected solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. umass.edu

For aromatic amines, including N-alkylated and halogenated anilines, several recrystallization strategies can be employed. The choice of solvent is paramount and is determined by the polarity and hydrogen-bonding capabilities of the molecule. umass.edu Given the structure of this compound, which possesses both polar (C-Cl, C-N bonds) and non-polar (aromatic ring, ethyl and methyl groups) regions, a range of solvents could be suitable.

One common strategy for purifying amines that are difficult to crystallize directly involves their conversion into a salt, such as a hydrochloride salt. rochester.edu This is achieved by treating the amine with an acid like hydrochloric acid. The resulting salt often has significantly different solubility characteristics and a more rigid, crystalline structure, making it more amenable to recrystallization. illinois.edugoogle.com After purification, the pure amine can be regenerated by neutralization with a base.

Alternatively, direct recrystallization of the free amine can be pursued. For haloaryl compounds, non-polar solvents such as hexanes or petroleum ether have been shown to be effective. rochester.edu The process would involve dissolving the crude this compound in a minimal amount of the boiling solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. umass.edu For other substituted anilines, polar solvents like ethanol or even water have been used successfully, often in the synthesis of derivatives like acetanilides. scribd.comscribd.comcram.com

The general steps for recrystallization to achieve high purity are:

Solvent Selection: Testing various solvents to find one that dissolves the compound when hot but not when cold.

Dissolution: Dissolving the crude solid in the minimum amount of the chosen solvent at or near its boiling point. umass.edu

Decolorization: If colored impurities are present, they can be removed by adding activated charcoal to the hot solution. umass.edu

Filtration: Hot filtration to remove any insoluble impurities or the activated charcoal.

Crystallization: Allowing the hot, clear filtrate to cool slowly and without disturbance to promote the growth of large, pure crystals.

Isolation: Collecting the purified crystals by vacuum filtration.

Washing and Drying: Rinsing the crystals with a small amount of ice-cold solvent to wash away any adhering impurities, followed by drying. umass.edu

Below is a table of potential solvents that could be tested for the recrystallization of this compound based on its structural features and common practices for similar compounds.

SolventSolvent TypeRationale for UseReference
HexaneNon-polarEffective for haloaryl compounds and substituted anilines. rochester.edugoogle.com
EthanolPolar ProticCommonly used for recrystallizing a wide range of organic solids, including aniline derivatives. cram.com
Water (for salt form)Polar ProticAmine hydrochlorides are often soluble in water, allowing for purification. google.comscribd.com
TolueneNon-polar AromaticCan be effective for aromatic compounds due to "like-dissolves-like" principle. rochester.edu
Acetic Acid / WaterPolar Protic MixtureOrganic acids can be good solvents for recrystallizing basic compounds like amines. researchgate.net

Vacuum Distillation and Fractional Distillation Protocols

Distillation is a primary method for the purification of liquid compounds, and it is particularly well-suited for N-alkylated anilines which are often liquids or low-melting solids at room temperature. The choice between simple, fractional, or vacuum distillation depends on the thermal stability of the compound and the boiling points of the components in the mixture.

Vacuum Distillation

Aniline and its derivatives can be prone to decomposition or oxidation at high temperatures, often resulting in the formation of colored, polymeric impurities. texiumchem.com Vacuum distillation is the preferred method for purifying such thermally sensitive compounds because it lowers the pressure above the liquid, which in turn reduces the boiling point. vedantu.comwikipedia.org A compound that requires a high temperature to boil at atmospheric pressure can be distilled at a much lower, safer temperature under vacuum, preventing degradation and ensuring a purer product. texiumchem.comlibretexts.org

A typical vacuum distillation protocol for purifying this compound would involve:

Placing the crude liquid into a round-bottom flask suitable for distillation, adding anti-bumping granules or a magnetic stir bar to ensure smooth boiling.

Assembling the distillation apparatus, which includes a Claisen head, a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain the vacuum.

Connecting the apparatus to a vacuum source, such as a vacuum pump, with a trap in between to protect the pump from corrosive vapors.

Once the desired pressure is achieved, the flask is gently heated.

The fraction that distills at a constant temperature corresponding to the boiling point of the pure compound at that pressure is collected.

The relationship between pressure and boiling point is critical. For instance, aniline boils at 184°C at atmospheric pressure (760 mmHg), but its boiling point drops to 72°C at 20 mmHg. texiumchem.comnih.gov A similar reduction is expected for this compound.

Boiling Point of Aniline at Various Pressures
Pressure (mmHg)Boiling Point (°C)Reference
760184 texiumchem.comnih.gov
2072-73 texiumchem.com
<2051 texiumchem.com

Fractional Distillation

Fractional distillation is employed when the crude mixture contains impurities with boiling points close to that of the desired product (typically differing by less than 25°C at a given pressure). wikipedia.org This technique utilizes a fractionating column placed between the distillation flask and the condenser. The column is packed with materials like glass beads or rings, providing a large surface area for repeated cycles of vaporization and condensation. wikipedia.org

These repeated cycles establish a temperature gradient along the column, with the temperature being highest at the bottom and lowest at the top. wikipedia.org This allows for a more efficient separation of components based on their volatility. The more volatile component (with the lower boiling point) will rise higher up the column and distill over first, while the less volatile components will condense and fall back into the flask. This technique is particularly useful for separating isomeric impurities or byproducts from the main product. sciencemadness.org For instance, the purification of N-alkylated anilines and other substituted anilines has been achieved using fractional distillation, sometimes under reduced pressure to protect the compound. google.commdpi.com

A protocol combining both techniques would involve setting up a fractional distillation apparatus and then reducing the system pressure, allowing for the efficient separation of close-boiling impurities from a thermally sensitive compound like this compound.

Reaction Mechanisms and Chemical Transformations of 4 Chloro N Ethyl N Methylaniline

Oxidative N-Dealkylation Mechanisms

The oxidative removal of alkyl groups from 4-chloro-N-ethyl-N-methylaniline is a multifaceted process governed by several competing mechanistic pathways.

Electron Transfer-Proton Transfer (ET-PT) Pathways in Dealkylation

The initial step in the oxidative N-dealkylation of N,N-dialkylanilines can involve a single-electron transfer (SET) from the amine to an oxidizing species, forming an amine radical cation. mdpi.com This is often followed by a proton transfer (PT) from a carbon adjacent to the nitrogen, leading to the formation of an iminium ion. This ET-PT pathway is a key mechanism in the dealkylation process.

Hydrogen Atom Transfer (HAT) Mechanisms in Dealkylation

Alternatively, the dealkylation can proceed through a hydrogen atom transfer (HAT) mechanism. mdpi.com In this pathway, a hydrogen atom is directly abstracted from the α-carbon of one of the N-alkyl groups. This mechanism competes with the ET-PT pathway, and the predominant route can be influenced by the specific oxidant and reaction conditions.

Role of High-Valent Oxoiron(IV) Complexes and Monooxygenases

In biological systems and biomimetic models, high-valent oxoiron(IV) complexes, such as those found in cytochrome P450 monooxygenases, play a crucial role in catalyzing oxidative N-dealkylation. mdpi.com These highly reactive species are capable of initiating the dealkylation through either ET-PT or HAT mechanisms. The interaction between the substrate and the oxoiron(IV) active site is a critical determinant of the reaction's efficiency and regioselectivity. Studies with rabbit liver microsomes have shown that N-dealkylation and N-oxidation are distinct metabolic routes for N-ethyl-N-methylaniline. nih.gov

Kinetic Isotope Effects in Oxidative Dealkylation

Kinetic isotope effect (KIE) studies provide valuable insights into the rate-determining steps of chemical reactions. In the context of oxidative dealkylation, measuring the rates of reaction for substrates deuterated at the α-carbon of the alkyl groups can help distinguish between different mechanisms. For instance, a significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step, which is consistent with both HAT and ET-PT mechanisms where proton transfer is rate-limiting. sci-hub.stnih.gov While specific KIE data for this compound is not detailed in the provided search results, studies on analogous compounds like 7-ethoxycoumarin (B196162) have demonstrated the use of primary deuterium (B1214612) and tritium (B154650) isotope effects to probe the mechanisms of O-deethylation catalyzed by cytochrome P-450 isozymes. nih.gov

Nitrosative Dealkylation and Regioselectivity

The reaction of this compound with nitrosating agents can also lead to N-dealkylation, with the regioselectivity of this process being highly dependent on the reaction conditions.

Influence of Acidity on Regiochemical Changes in Dealkylation

The acidity of the reaction medium has a profound effect on the regioselectivity of the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines. sci-hub.stnih.govresearchgate.net At high acidity, de-ethylation is the predominant reaction. sci-hub.stnih.govresearchgate.net Conversely, at a pH of 2 and above, demethylation is the favored pathway. sci-hub.stnih.govresearchgate.net This change in regioselectivity is attributed to competing mechanistic pathways.

At high acidity, a proposed mechanism involves the oxidation of the amine to a radical cation by NO+. sci-hub.stnih.gov This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by NO2 to form an iminium ion, which then leads to de-ethylation. sci-hub.stnih.gov At lower acidity, other pathways become more significant. These include the elimination of NOH from a nitrosammonium ion and the deprotonation of the radical cation to yield an α-amino radical, which is then rapidly oxidized to the iminium ion. sci-hub.stnih.gov These latter pathways predominantly result in demethylation. sci-hub.stnih.gov

The table below summarizes the effect of acidity on the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines. sci-hub.stnih.govresearchgate.net

Acidity LevelPredominant Dealkylation Product
High AcidityDe-ethylation
pH ≥ 2Demethylation

Formation of Iminium Ions and Subsequent Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. learncbse.in This allows it to participate in reactions that lead to the formation of iminium ions. Iminium ions are cationic species with a C=N double bond, which can be generated through various oxidative processes. While specific studies on the formation of iminium ions from this compound are not extensively detailed in the provided search results, the general reactivity of tertiary amines suggests that oxidation, for instance with reagents like N-bromosuccinimide (NBS) or through electrochemical methods, could lead to the corresponding iminium ion. These reactive intermediates can then undergo further transformations, such as nucleophilic attack at the carbon atom of the C=N bond, leading to the introduction of new functional groups.

Nucleophilic Substitution Reactions on the Aromatic Ring and Nitrogen Center

The chlorine atom attached to the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAAr). This is because the benzene (B151609) ring is not sufficiently activated by electron-withdrawing groups to facilitate the attack of a nucleophile. For a typical SNAAr reaction to proceed, strong electron-withdrawing groups, such as nitro groups, must be present on the ring, usually in the ortho and/or para positions to the leaving group. koreascience.kr In the absence of such activating groups, harsh reaction conditions are typically required to effect substitution of the chlorine atom.

However, certain transition metal-catalyzed reactions can facilitate the substitution of the chlorine atom. For instance, palladium-catalyzed cross-coupling reactions, which are discussed in a later section, provide a powerful method for replacing the chlorine with other functional groups.

The nitrogen atom of the N-ethyl-N-methylamino group in this compound is nucleophilic due to the presence of a lone pair of electrons. learncbse.in It can react with a variety of electrophiles. For example, it can be alkylated by treatment with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. It can also react with acylating agents, such as acid chlorides or anhydrides, although the reactivity may be somewhat sterically hindered by the two alkyl groups on the nitrogen.

The basicity of the nitrogen atom is influenced by both electronic and steric factors. The ethyl and methyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to aniline (B41778). However, these alkyl groups also create steric hindrance, which can affect its ability to act as a nucleophile in certain reactions.

Adsorption and Surface Chemistry on Catalytic Substrates

The interaction of aromatic amines like this compound with catalytic surfaces is a critical area of study for understanding and developing new catalytic processes. The adsorption behavior and subsequent bond activation are highly dependent on the nature of the surface, the adsorbate, and the reaction conditions.

Coverage-Dependent Interactions of Aromatic Amines with Metal Surfaces (e.g., Pt(111))

Studies on model systems, such as N-methylaniline (NMA) on a Platinum(111) surface, provide significant insights into the behavior of substituted anilines like this compound. nih.govarxiv.orgacs.org The interaction and orientation of the aromatic amine on the metal surface are strongly influenced by the surface coverage. nih.govarxiv.orgacs.org

At low coverages, N-methylaniline tends to bind to the Pt(111) surface through its phenyl ring. nih.govarxiv.orgacs.org This orientation facilitates the activation and subsequent cleavage of the C-N bond. nih.govarxiv.orgacs.org In contrast, at higher coverages, the molecule interacts with the surface primarily through the nitrogen atom and is more likely to desorb without undergoing reaction. nih.govarxiv.orgacs.org This shift in interaction is driven by a balance between the charge transfer from the molecule to the surface and the intermolecular interactions between the adsorbed molecules. nih.govarxiv.org

Similarly, the adsorption of phenol (B47542) on Pt(111) has been shown to have a linear dependence of adsorption energy on coverage, indicating that lateral interactions between functionalized aromatic molecules can be significant. stevens.edu

Mechanisms of C-N and C-H Bond Activation on Catalytic Surfaces

The activation of inert chemical bonds like C-N and C-H is a cornerstone of modern catalysis. For aromatic amines, transition-metal-catalyzed reactions offer several pathways for bond activation.

C-N Bond Activation: Transition metals can mediate the cleavage of C-N bonds through several mechanisms:

Oxidative addition: Low-valent late transition metals can insert into the C-N bond. rsc.org

β-Nitrogen elimination: This process can occur from an organometallic intermediate. rsc.org

C-H bond cleavage triggered C-N bond activation: The initial activation of a C-H bond can lead to subsequent C-N bond cleavage. rsc.org

For instance, rhodium catalysts have been shown to efficiently cleave the N-CN bond in N-cyano-N-phenyl-p-toluenesulfonamide for subsequent coupling reactions. rsc.org Palladium catalysts are effective in the C-N bond activation of allylic amines. rsc.org

C-H Bond Activation: The functionalization of C-H bonds is a highly sought-after transformation. Mechanisms for transition metal-catalyzed C-H activation include:

Oxidative addition: A metal center inserts into a C-H bond. youtube.com

Sigma-bond metathesis: This is common for early transition metals. youtube.com

Concerted metalation-deprotonation: This involves a simultaneous metalation and deprotonation step. youtube.com

Photoredox catalysis: A light-activated catalyst can initiate radical reactions leading to C-H activation. youtube.com

Directing groups on the aromatic ring can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. youtube.com

Elucidation of Adsorption Geometries and Surface Species

Understanding the precise arrangement of molecules on a catalytic surface is crucial for deciphering reaction mechanisms. Techniques like noncontact atomic force microscopy (AFM) with functionalized tips allow for the determination of adsorption geometries with high precision. aps.org This includes identifying the lateral adsorption position, adsorption height, and molecular tilt. aps.org

For aromatic amines on metal surfaces, the adsorption geometry is a direct reflection of the adsorbate-substrate interaction. nih.govarxiv.orgacs.orgaps.org At low coverages, a planar adsorption geometry with the aromatic ring parallel to the surface is often observed, which can promote bond activation within the molecule. nih.govarxiv.orgacs.org At higher coverages, intermolecular forces can cause the molecules to tilt, leading to a different mode of interaction with the surface, primarily through the heteroatom. nih.govarxiv.orgacs.org

The combination of experimental techniques like temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and Fourier transform infrared reflection absorption spectroscopy (FT-IRRAS), along with density functional theory (DFT) calculations, provides a comprehensive picture of the surface species and their transformations. nih.govarxiv.orgacs.org

Reversible Reactions Involving this compound Analogs

The concept of reversible reactions is fundamental in chemistry, and for aniline derivatives, this can be observed in processes like blocking and deblocking reactions, which are often employed in organic synthesis to control reactivity.

Kinetics of Blocking and Deblocking Reactions

In organic synthesis, the highly activating amino group of anilines often needs to be "blocked" to prevent unwanted side reactions, such as polysubstitution during electrophilic aromatic substitution. chemistrysteps.comyoutube.com This is typically achieved by converting the amine into an amide, for example, through acetylation. chemistrysteps.com

The kinetics of these blocking (e.g., acylation) and deblocking (e.g., hydrolysis) reactions are important for optimizing synthetic procedures. The rate of acylation will depend on the nucleophilicity of the aniline and the reactivity of the acylating agent. The subsequent deblocking, usually by acid or base hydrolysis, regenerates the amino group. The kinetics of this step are crucial for ensuring the desired product is obtained without degradation. youtube.com

Kinetic studies of related reactions, such as the anilinolysis of aryl N,N-dimethyl phosphoroamidochloridates, have been investigated to understand the reaction mechanisms, which can proceed through stepwise pathways with intermediates. koreascience.kr Deuterium kinetic isotope effect studies can further elucidate the nature of the transition states in these reactions. koreascience.kr

Equilibrium Temperature Determination in Thermally Reversible Systems

The determination of equilibrium temperature in thermally reversible systems is a critical aspect of understanding the stability and reactivity of a chemical compound. This temperature represents the point at which the rates of the forward and reverse reactions are equal, and the net change in the concentration of reactants and products is zero. For a compound like this compound, such equilibria can be influenced by various factors, including temperature, pressure, and the presence of catalysts.

For instance, the N-alkylation of anilines, a process that could be reversible under certain conditions, is a subject of extensive study. The reaction of an aniline with an alcohol at elevated temperatures, often in the presence of an acid catalyst, can lead to the formation of N-alkylated products. wikipedia.org The reverse reaction, dealkylation, can also occur, particularly at higher temperatures. The equilibrium position of this reaction is dependent on the specific reactants, catalyst, and reaction conditions.

The study of related anilines provides insight into the temperatures at which significant thermal events occur. For example, N-methylation of aniline with methanol (B129727) over an acid catalyst can produce N-methylaniline and N,N-dimethylaniline at elevated temperatures. wikipedia.org These reactions are often performed at temperatures ranging from 150 to 250 °C, suggesting that the equilibrium for such alkylation/dealkylation reactions lies within this range under specific catalytic conditions.

Furthermore, the boiling points of related compounds can offer a general indication of their thermal stability. For example, N-ethyl-N-methylaniline has a boiling point of approximately 201-203 °C. nih.gov While not a direct measure of a reversible equilibrium, the boiling point represents a phase equilibrium and indicates the temperature at which the substance has significant vapor pressure, a factor that can influence gas-phase reversible reactions.

In the absence of direct experimental data for this compound, a theoretical approach based on thermodynamic principles, such as the Gibbs free energy change (ΔG), would be necessary to predict the equilibrium temperature for a specific reversible reaction. The equilibrium constant (K) is related to ΔG by the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin. The equilibrium temperature would be the temperature at which ΔG = 0.

Table of Related Compound Properties:

Compound NameBoiling Point (°C)
Aniline184 °C nih.gov
N-Methylaniline196-197 °C
N,N-Dimethylaniline193-194 °C
N-Ethyl-N-methylaniline201-203 °C nih.gov
4-Chloro-o-toluidine240-241 °C wikipedia.org

It is important to note that the presence of the chloro-substituent and the specific N-alkyl groups (ethyl and methyl) in this compound will influence its electronic and steric properties, thereby affecting the thermodynamics and kinetics of any reversible reactions. Further experimental research is required to determine the specific equilibrium temperatures for thermally reversible systems involving this compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of one- and two-dimensional NMR techniques, a complete picture of the atomic framework and conformational preferences of 4-chloro-N-ethyl-N-methylaniline can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while the multiplicity, or splitting pattern, of the signals in the ¹H NMR spectrum reveals the number of neighboring protons.

In the ¹H NMR spectrum, the aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of their deshielded environment. The ethyl and methyl groups attached to the nitrogen atom give rise to distinct signals in the upfield region. The ethyl group protons exhibit a quartet for the methylene (-CH2-) group, due to coupling with the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH3) group, resulting from coupling with the two methylene protons. The N-methyl group appears as a singlet, as there are no adjacent protons to induce splitting.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituent and the electron-donating amino group. The carbons of the N-ethyl and N-methyl groups resonate at characteristic upfield positions.

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic7.37 – 7.30 (m, 2H)Multiplet
Aromatic6.66 – 6.57 (m, 2H)Multiplet
N-CH23.41 (q, J = 7.1 Hz, 2H)Quartet7.1
N-CH32.92 (s, 3H)Singlet
CH3 (ethyl)1.15 (t, J = 7.1 Hz, 3H)Triplet7.1
Carbon (¹³C) Chemical Shift (ppm)
C (aromatic, attached to N)148.0
C (aromatic, attached to Cl)131.8
CH (aromatic)114.0
C (aromatic)107.9
N-CH246.9
N-CH337.6
CH3 (ethyl)11.1

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the N-alkyl groups and the aromatic ring. For example, correlations would be expected between the N-methylene protons and the aromatic carbon attached to the nitrogen, as well as the N-methyl protons and the same aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the N-ethyl and N-methyl groups relative to the aromatic ring.

Conformational Analysis and Dynamic NMR Studies

The rotation around the C(aromatic)-N bond in N-alkylanilines can be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers associated with these conformational changes. For this compound, such studies could reveal the energetics of the rotation of the N-ethyl and N-methyl groups and the inversion at the nitrogen atom. However, specific conformational analysis and dynamic NMR studies for this particular compound were not found in the surveyed literature.

Vibrational Spectroscopy: Infrared and Raman Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds within a molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the aromatic ring, the C-N bond, the C-Cl bond, and the C-H bonds of the alkyl and aromatic moieties.

While a detailed experimental FT-IR analysis of this compound is not extensively documented, a comprehensive study on the closely related compound, 4-chloro-N-methylaniline, provides valuable comparative data. The vibrational frequencies observed in the experimental FT-IR and FT-Raman spectra of 4-chloro-N-methylaniline have been assigned based on density functional theory (DFT) calculations. Key vibrational modes include C-H stretching, N-H stretching (in the case of the secondary amine), C-N stretching, C-Cl stretching, and various aromatic C-C stretching and bending vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. For aromatic compounds, the ring stretching and breathing modes often give rise to strong Raman signals.

Surface-Enhanced Vibrational Spectroscopy for Interfacial Studies

Surface-Enhanced Vibrational Spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful technique for studying the behavior of molecules at interfaces, such as on metallic nanostructures. youtube.comresearchgate.net While traditional Raman spectroscopy suffers from low sensitivity, SERS can amplify the signal by orders of magnitude, allowing for the detection of chemicals at very low concentrations. scirp.orgsemanticscholar.org This enhancement is primarily driven by two mechanisms: an electromagnetic effect from localized surface plasmon resonances on the metal surface (typically gold or silver) and a chemical effect related to charge transfer between the analyte and the metal substrate. researchgate.net

For aromatic amines like this compound, adsorption onto the SERS substrate can occur through interactions involving the nitrogen atom's lone pair of electrons or the π-system of the aromatic ring. scirp.org The specific orientation and binding mechanism at the interface influence the enhancement of different vibrational modes. The substituents on the aniline (B41778) ring—in this case, the para-chloro group and the N-alkyl groups (ethyl and methyl)—play a significant role. researchgate.net These groups can exert both steric and electronic effects that modify the molecule's interaction with the surface and, consequently, the resulting SERS spectrum. scirp.orgresearchgate.net By analyzing the selectively enhanced vibrational bands, SERS provides detailed information about the molecule's orientation, conformation, and chemical environment at the interface. researchgate.net

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

As a tertiary amine, this compound lacks a hydrogen atom directly bonded to the nitrogen and therefore cannot act as a hydrogen bond donor. spectroscopyonline.com However, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor when interacting with proton-donating solvents or reagents. acs.org Tertiary amines are recognized as strong hydrogen bond acceptors, capable of forming intermolecular bonds with species like water or alcohols. acs.org These interactions can be studied using infrared (IR) spectroscopy by observing the characteristic shifts in the vibrational frequencies of the donor molecule, such as the broadening and red-shifting of the O-H stretching band. cdnsciencepub.com

Beyond conventional hydrogen bonding, the presence of a chlorine atom on the aromatic ring introduces the possibility of other non-covalent interactions, most notably halogen bonding. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org In the solid state or specific solvent environments, the chlorine atom of this compound could interact with electron-donating atoms (O, N, S) on neighboring molecules. nih.govnih.gov These subtle intermolecular forces are crucial in crystal engineering and molecular recognition, influencing the supramolecular assembly and physical properties of the compound. nih.govacs.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis. It is also exceptionally valuable for monitoring chemical reactions in real-time and identifying transient intermediates.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically within a few parts per million (ppm). uci.edursc.org For this compound, with the molecular formula C₉H₁₂ClN, the theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). researchgate.netbiochemcalc.com This accurate mass measurement allows for confident differentiation from other compounds that may have the same nominal mass but a different elemental composition. rsc.org

ParameterValue
Molecular FormulaC₉H₁₂ClN
Calculated Monoisotopic Mass169.06582 Da
Hypothetical Observed Mass (HRMS)169.06560 Da
Mass Accuracy-1.3 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, charged, or delicate molecules, including short-lived reaction intermediates that exist in solution. nih.gov Studies on the electrochemical oxidation of related compounds, such as N,N-dimethylaniline, have successfully used ESI-based methods to detect highly reactive intermediates like radical cations with lifetimes on the order of microseconds. nih.gov Given these precedents, ESI-MS is well-suited for investigating the reaction mechanisms of this compound. For instance, in an oxidation reaction, ESI-MS could be employed to capture and identify the initial radical cation (C₉H₁₂ClN⁺•) or subsequent coupling products and other transient species, providing direct evidence for the proposed reaction pathways. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is influenced by its key structural features. A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, alpha-cleavage would lead to the loss of either a methyl radical (•CH₃) or an ethyl radical (•C₂H₅), resulting in stable iminium cations.

Another key diagnostic feature is the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This signature results in a characteristic M/M+2 isotope pattern for the molecular ion and any fragment ions containing the chlorine atom, confirming their elemental composition. nih.gov

Isotopic labeling, where specific atoms are replaced with heavier isotopes (e.g., ²H or ¹³C), is a definitive method for confirming fragmentation mechanisms. plos.orgmetwarebio.com For example, selectively labeling the ethyl group with deuterium (B1214612) would result in a predictable mass shift in fragments generated by the loss of the methyl group, while the fragment from the loss of the labeled ethyl group would remain at the same mass as in the unlabeled compound. This provides unequivocal proof of the proposed fragmentation pathways. plos.orgsdu.dk

IonProposed Structurem/z (for ³⁵Cl)Formation Pathway
[M+H]⁺[C₉H₁₃ClN]⁺170.07Protonated Molecule
[M-CH₃]⁺[C₈H₁₀ClN]⁺155.05Alpha-cleavage (Loss of •CH₃)
[M-C₂H₅]⁺[C₇H₈ClN]⁺141.03Alpha-cleavage (Loss of •C₂H₅)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. spectroscopyonline.comnih.gov The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org In this compound, the chromophore is the substituted benzene (B151609) ring.

The primary electronic transitions observable for this molecule are:

π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons within the π-system of the aromatic ring. wikipedia.org The presence of substituents on the ring modifies the energy of these transitions.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) into an anti-bonding π* orbital of the benzene ring. wikipedia.org These absorptions are typically weaker in intensity compared to π → π* transitions. libretexts.org

Electronic TransitionOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → ππ (HOMO) → π (LUMO)Shorter Wavelength (UV)High
n → πn (Nitrogen lone pair) → π (LUMO)Longer Wavelength (UV)Low

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While a single crystal structure of this compound has not been reported, studies on related compounds such as 4-chloroaniline (B138754) provide a basis for understanding its likely solid-state conformation researchgate.net. Single-crystal X-ray diffraction of 4-chloroaniline reveals that it crystallizes in the orthorhombic crystal system researchgate.net. The crystal structure of (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline has also been determined, showing an E configuration about the C=N bond pleiades.online. These studies underscore the power of single-crystal XRD in unambiguously establishing molecular geometry.

Detailed analysis of crystallographic data allows for the precise measurement of molecular geometry. In substituted anilines, the geometry around the nitrogen atom and the C-N bond length are of particular interest as they reflect the degree of delocalization of the nitrogen lone pair into the aromatic ring researchgate.net. For this compound, the C-N bond length, the bond angles around the nitrogen, and the torsional angle describing the orientation of the N-alkyl groups relative to the phenyl ring would be key parameters to determine.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of 4-chloro-2-iodo-aniline, N-H⋯N hydrogen bonding and a Cl⋯I contact are observed, along with offset π-stacking nih.gov. The study of C-H⋯π hydrogen bonds in crystals is a significant area of research, as these weak interactions play a crucial role in the formation of supramolecular architectures rsc.orgnih.gov. In the crystal structure of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), molecules are assembled through N-H⋯π interactions researchgate.net. For this compound, which lacks N-H donors, intermolecular interactions would likely be dominated by van der Waals forces, dipole-dipole interactions, and potentially weak C-H⋯π interactions involving the ethyl and methyl groups and the aromatic ring.

Crystallographic Data for Related Aniline Compounds
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-chloroanilineOrthorhombicP21Not specified in abstract researchgate.net
(E)-4-chloro-N-(3,4-dimethoxybenzylidene)anilineNot specifiedNot specifiedNot specified in abstract pleiades.online
4-chloro-2-iodo-anilineNot specifiedNot specifiedN-H⋯N hydrogen bonding, Cl⋯I contact, π-stacking nih.gov
4,4′-methylenebis(3-chloro-2,6-diethylaniline)Not specifiedNot specifiedN-H⋯π interactions researchgate.net

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about energy, electron distribution, and other key physical and chemical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on experimental data. DFT, a popular and computationally efficient alternative, calculates the molecular properties based on the electron density.

For substituted anilines, computational studies frequently employ DFT methods, often with the B3LYP functional, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p). researchgate.net These combinations have been shown to provide a reliable balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties of similar molecules. researchgate.net In a hypothetical study of this compound, these methods would be employed to calculate its fundamental properties from the ground state up.

Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be identified. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the lowest energy conformation, or "true minimum." researchgate.net

For a molecule like this compound, with flexible ethyl and methyl groups attached to the nitrogen, a conformational energy landscape analysis would be necessary. This involves rotating the chemical bonds of these substituent groups to identify different stable conformers and the energy barriers between them. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer would then form the basis for all subsequent calculations. Studies on analogous compounds like 4-chloro-2-methylaniline (B164923) have successfully used both HF and DFT methods to determine optimized geometries. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's atoms will vibrate, corresponding to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

These theoretical calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental vibrational spectra. researchgate.net For related aniline derivatives, calculated vibrational frequencies, when appropriately scaled to account for systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of specific vibrational modes, such as C-N stretching, C-H bending, and the vibrations of the aromatic ring.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and kinetic stability. Frontier Molecular Orbital (FMO) analysis is a critical tool in this domain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

Below is a hypothetical data table illustrating the kind of data a HOMO-LUMO analysis would yield. The values are for illustrative purposes.

ParameterValue (eV)Significance
HOMO Energy -5.8Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.6Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Typically, red or yellow regions indicate a negative electrostatic potential, highlighting electron-rich areas that are prone to attack by electrophiles. Blue regions signify a positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophiles. In a hypothetical MEP map for this compound, one would expect to see negative potential around the electronegative chlorine atom and the nitrogen atom, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the alkyl groups and the aromatic ring would likely show areas of positive potential.

Computational Chemistry Investigations for Molecular Understanding and Prediction

Molecular Recognition Mechanisms with Host Molecules (e.g., Crown Ethers)

The primary interaction driving the complexation of protonated anilines with crown ethers is the hydrogen bonding between the ammonium (B1175870) group (-NH₂⁺-) of the guest and the oxygen atoms lining the cavity of the crown ether. nih.gov The stability and selectivity of this binding are influenced by several factors, including the size and shape complementarity between the guest and the host's cavity, the electronic effects of substituents on the aniline (B41778) ring, and steric hindrance. nih.govmuk.ac.ir

Computational studies on substituted anilines have shown that the position of the substituent on the aromatic ring significantly impacts the binding affinity and the geometry of the complex. nih.gov For instance, substituents at the 2-position of the aniline ring can cause steric hindrance, which may lead to a decrease in the stability of the complex compared to isomers with substituents at the 3- or 4-positions. nih.gov In the case of 4-chloro-N-ethyl-N-methylaniline, the chloro group at the 4-position is not expected to sterically hinder the approach of the N-ethyl-N-methylammonium group to the crown ether cavity. However, its electron-withdrawing nature could influence the acidity of the anilinium proton and thus modulate the strength of the hydrogen bonds.

The size of the crown ether is another critical determinant in molecular recognition. A good match between the diameter of the guest's ammonium headgroup and the cavity size of the crown ether generally leads to more stable complexes. nankai.edu.cn For substituted N-alkylanilinium ions, crown ethers with larger cavities, such as 18-crown-6 (B118740) or 21-crown-7, are often required to accommodate the bulkier substituents on the nitrogen atom. beilstein-journals.org

The molecular recognition of this compound by crown ethers is predicated on the formation of a pseudorotaxane-type structure, where the protonated amine "threads" through the macrocyclic cavity. The stability of such a complex is the result of a delicate balance of intermolecular forces, which can be elucidated through computational modeling.

Key Interaction Modes:

Hydrogen Bonding: The primary attractive force is the formation of multiple hydrogen bonds between the acidic protons of the protonated N-ethyl-N-methylammonium group and the electron-rich oxygen atoms of the crown ether. Quantum chemical calculations on similar systems suggest that the guest aniline can form two or three hydrogen bonds with the crown ether's oxygen atoms. nih.gov

Ion-Dipole Interactions: The electrostatic attraction between the positively charged ammonium center and the dipoles of the ether linkages contributes significantly to the binding energy.

CH-π Interactions: Weaker interactions, such as those between the C-H bonds of the crown ether's ethylene (B1197577) bridges and the π-system of the aniline's aromatic ring, can also play a role in stabilizing the complex.

Steric Effects: The ethyl and methyl groups on the nitrogen atom of this compound will influence the orientation of the guest within the host's cavity. The size of the crown ether must be sufficient to accommodate these alkyl groups without introducing significant steric strain.

Thermodynamic Considerations:

The formation of a host-guest complex is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The formation of hydrogen bonds and ion-dipole interactions is an exothermic process, leading to a negative enthalpy change that favors complexation. nih.govmdpi.com

Entropy (ΔS): The association of two molecules into a single complex results in a loss of translational and rotational freedom, leading to a negative entropy change which is unfavorable for complexation. However, the release of solvent molecules from the solvation shells of the host and guest upon complexation can lead to a positive entropy change, which can partially or fully compensate for the loss of entropy from the association of the host and guest. nih.govmdpi.com

Illustrative Data from Analogous Systems:

To illustrate the principles of molecular recognition, the following tables present data from computational and experimental studies on the complexation of various anilinium ions and related ammonium guests with different crown ethers. It is important to note that this data is for comparative purposes and does not represent direct measurements for this compound.

Table 1: Association Constants (Kₐ) for the Complexation of Substituted Ammonium Ions with Crown Ethers in Chloroform.

GuestHostKₐ (M⁻¹)Reference
[NH₃(CH₂)NH₂]⁺Dibenzo-24-crown-88.3 x 10³ beilstein-journals.org
[NH₃(CH₂)₂NH₃]²⁺Dibenzo-24-crown-86.2 x 10³ beilstein-journals.org
[NH₃(CH₂)₃NH₃]²⁺Dibenzo-24-crown-88.7 x 10³ beilstein-journals.org
[NH₃CH₂CH₃]⁺Dibenzo-24-crown-87.7 x 10² beilstein-journals.org

This table showcases how the structure of the guest molecule influences the stability of the complex with a specific crown ether.

Table 2: Thermodynamic Parameters for the Complexation of a Secondary Ammonium Ion with a Crown Ether.

Thermodynamic ParameterValueUnits
Association Constant (Kₐ)Varies with solvent and counter-ionM⁻¹
Gibbs Free Energy (ΔG⁰)Typically negative for spontaneous complexationkJ/mol
Enthalpy (ΔH⁰)Typically negative, indicating an exothermic processkJ/mol
Entropy (ΔS⁰)Can be positive or negative depending on solvation effectsJ/(mol·K)

This table provides a general overview of the thermodynamic profile for the formation of a pseudorotaxane between a secondary ammonium ion and a crown ether, as discussed in the literature. nih.gov

Environmental Fate and Degradation Mechanisms of 4 Chloro N Ethyl N Methylaniline

Abiotic Transformation Processes in Environmental Compartments

The environmental fate of 4-chloro-N-ethyl-N-methylaniline is influenced by several non-biological processes that can lead to its transformation and degradation. These abiotic pathways play a crucial role in determining the persistence and potential impact of the compound in various environmental matrices such as water and soil.

Photolytic Degradation Pathways (Direct and Indirect Photolysis)

Sunlight can be a significant driver of transformation for this compound in aquatic environments. nih.gov Photolytic degradation can occur through two primary mechanisms:

Direct Photolysis: This process involves the direct absorption of light energy by the this compound molecule, leading to its excitation and subsequent chemical breakdown.

Indirect Photolysis: This pathway is mediated by other chemical species present in the water, known as photosensitizers, such as humic acids and nitrate. nih.gov These substances absorb sunlight and transfer the energy to the this compound molecule or generate reactive oxygen species that in turn react with and degrade the compound.

Studies on the closely related compound 4-chloroaniline (B138754) have shown that photolysis in water can be complex, leading to the formation of various photoproducts, some of which may be dimeric structures. nih.gov The rate of photolytic degradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizers, and the pH of the water. nih.gov For instance, the half-life of 4-chloroaniline under summer sunlight conditions in surface waters can be as short as 0.4 hours. nih.gov

Chemical Hydrolysis and Nucleophilic Substitution Reactions

Chemical hydrolysis is generally not considered a major degradation pathway for this compound under typical environmental conditions. nih.gov This is because the compound lacks functional groups that are readily susceptible to hydrolysis. nih.gov

However, nucleophilic substitution reactions can occur. ucsb.edubyjus.com In these reactions, a nucleophile (an electron-rich chemical species) attacks the carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion. ucsb.eduyoutube.com The susceptibility of the carbon-halogen bond to this type of attack is due to the electronegativity of the halogen, which creates a partial positive charge on the carbon atom, making it an electrophilic center. youtube.com The rate and extent of these reactions depend on the concentration and reactivity of available nucleophiles in the environment, as well as on the solvent and other matrix-specific conditions. ucsb.eduorganic-chemistry.org

Binding to Soil Organic Matter and Humic Substances

In terrestrial environments, a significant fate process for this compound is its binding to soil organic matter, particularly humic and fulvic acids. usgs.govk-state.edu This binding can occur through various mechanisms, including:

Covalent Bonding: Aromatic amines like this compound can form strong, covalent bonds with components of humic substances. usgs.govusgs.gov This process can involve the nucleophilic addition of the amine to carbonyl and quinone groups present in the humic material. usgs.gov

Sorption: The compound can also be physically adsorbed onto the surface of soil particles and organic matter. inchem.orgnih.gov The extent of sorption is influenced by soil properties such as organic matter content and pH. inchem.org Generally, sorption increases with higher organic matter content and at more acidic pH values. inchem.orgnih.gov

The formation of these "bound residues" can significantly reduce the bioavailability and mobility of the compound in the soil, potentially leading to its long-term persistence in a non-extractable form. nih.govcrimsonpublishers.com Studies on aniline (B41778) have shown that a significant portion of the compound can become irreversibly bound to humin, the most insoluble fraction of soil organic matter. k-state.edu

Microbial Biodegradation Pathways

Microorganisms play a critical role in the breakdown of this compound in the environment. The ability of various bacteria and fungi to utilize this compound as a source of carbon, nitrogen, and energy is a key factor in its natural attenuation.

Identification and Characterization of Chloroaniline-Degrading Microorganisms

Numerous studies have focused on isolating and identifying microorganisms capable of degrading chloroanilines from contaminated environments such as agricultural soils and industrial wastewater. nih.govresearchgate.netsciepub.com Several bacterial genera have been identified with the ability to break down these compounds, including:

Acinetobacter nih.govoup.com

Pseudomonas nih.gov

Klebsiella nih.gov

Comamonas sciepub.com

Delftia sciepub.com

Rhodococcus plos.org

Cellulomonas researchgate.net

Alcaligenes researchgate.net

Some of these microorganisms can utilize 4-chloroaniline as their sole source of carbon and nitrogen, while others may require the presence of a co-substrate, such as aniline or glucose, to stimulate degradation. nih.govsciepub.comoup.com For example, three bacterial strains, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, were isolated from agricultural soil and were able to grow on 4-chloroaniline as the sole carbon and nitrogen source, achieving a 60-75% degradation efficiency. nih.govoup.com

Table 1: Examples of Chloroaniline-Degrading Microorganisms

MicroorganismSource of IsolationDegradation CapabilityReference
Acinetobacter baumannii CA2Agricultural soilUtilizes 4-chloroaniline as sole carbon and nitrogen source. nih.gov
Pseudomonas putida CA16Agricultural soilUtilizes 4-chloroaniline as sole carbon and nitrogen source. nih.gov
Klebsiella sp. CA17Agricultural soilUtilizes 4-chloroaniline as sole carbon and nitrogen source. nih.gov
Comamonas testosteroniWastewater treatment plantDegrades 3-chloroaniline. sciepub.com
Delftia acidovoransWastewater treatment plantDegrades 3-chloroaniline. sciepub.com
Cellulomonas sp.Contaminated waterMineralizes p-chloroaniline. researchgate.net
Alcaligenes denitrificansContaminated waterMineralizes p-chloroaniline. researchgate.net
Rhodococcus sp.Not specifiedCo-metabolic degradation of chloroanilines. plos.org

Enzymatic Mechanisms of Biodegradation (e.g., N-dealkylation by peroxidases)

The microbial breakdown of this compound involves a series of enzymatic reactions. A key initial step is often N-dealkylation , the removal of the ethyl and methyl groups from the nitrogen atom. nih.govmdpi.com This process can be catalyzed by enzymes such as peroxidases and cytochrome P450 monooxygenases. nih.govmdpi.com

The N-dealkylation of N,N-dialkylanilines is thought to proceed through a one-electron transfer mechanism, forming an aminium radical intermediate. nih.govnih.gov This is a common pathway for enzymes like horseradish peroxidase. nih.gov

Following N-dealkylation, the resulting 4-chloroaniline can be further degraded. A common pathway involves the oxidative deamination of 4-chloroaniline to form 4-chlorocatechol. frontiersin.org This intermediate is then subject to ring cleavage, which can occur via two main routes:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol. frontiersin.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. frontiersin.orgnih.gov

The specific pathway utilized can depend on the microorganism. For instance, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 have been shown to use a modified ortho-cleavage pathway for 4-chloroaniline degradation. nih.govoup.com In contrast, the strain Diaphorobacter PCA039 can degrade p-chloroaniline through a meta-cleavage pathway. nih.gov

Influence of Environmental Factors on Microbial Degradation Rates (e.g., pH, oxygen availability)

The microbial degradation of anilines, including halogenated derivatives, is significantly influenced by environmental conditions such as pH and the availability of oxygen. While specific data for this compound is limited, general principles from related compounds can be applied.

The pH of the environment can affect both the bioavailability of the compound and the activity of microbial enzymes. For aniline degradation, a pH of around 7 has been shown to be optimal for maximum degradation. tandfonline.com Extreme pH conditions, either strongly acidic (pH 3) or strongly alkaline (pH 11), can significantly reduce the rate of degradation. tandfonline.com This is likely due to the protonation state of the aniline, which affects its interaction with microbial cell membranes and enzymes, as well as the direct impact of pH on the functionality of the degrading microorganisms.

Oxygen availability is another critical factor. Aerobic conditions are generally favorable for the initial steps of aniline degradation, which often involve oxidation reactions catalyzed by oxygenase enzymes. nih.gov In the absence of oxygen (anaerobic conditions), the degradation pathways and rates can differ significantly. For some chlorinated compounds, anaerobic conditions can facilitate reductive dechlorination, a process where a chlorine atom is removed and replaced with a hydrogen atom. nih.govindustrialmaintenanceproducts.net However, the complete mineralization of the compound may still require subsequent aerobic processes.

Environmental FactorInfluence on Degradation Rate of AnilinesReference
pH Optimal degradation typically occurs around neutral pH (pH 7). tandfonline.com
Strongly acidic (e.g., pH 3) or alkaline (e.g., pH 11) conditions inhibit degradation. tandfonline.com
Oxygen Availability Aerobic conditions generally favor initial oxidative degradation steps. nih.gov
Anaerobic conditions can lead to reductive dechlorination for some chlorinated compounds. nih.govindustrialmaintenanceproducts.net

Formation and Characterization of Environmental Transformation Products

The degradation of this compound can lead to the formation of various transformation products, some of which may be more persistent or toxic than the parent compound.

Identification of Stable Degradation Intermediates

The initial steps in the microbial metabolism of 4-substituted N-ethyl-N-methylanilines, including the 4-chloro derivative, involve both N-oxidation and α-C-oxidation (oxidation of the carbon atom attached to the nitrogen). tandfonline.comtandfonline.com N-oxidation leads to the formation of N-oxides, while α-C-oxidation of the ethyl and methyl groups results in dealkylation, producing 4-chloro-N-ethylaniline and 4-chloro-N-methylaniline, respectively. Further degradation can lead to 4-chloroaniline. These dealkylation and N-oxidation products are often stable intermediates that can be detected in environmental samples.

Pathways Leading to Formation of Iminium Ions, Nitrosamines, and C-Nitro Compounds

The α-C-oxidation pathway proceeds through the formation of an unstable carbinolamine, which then decomposes to yield the dealkylated aniline and an aldehyde (formaldehyde or acetaldehyde). An alternative pathway for the metabolism of tertiary amines involves a one-electron oxidation to form a cation radical, which can then be deprotonated to form an iminium ion. Iminium ions are reactive electrophiles that can undergo further reactions. researchgate.net

In environments containing nitrite (B80452) (NO₂⁻), secondary amines, such as the de-ethylated or de-methylated intermediates of this compound, can undergo nitrosation to form N-nitrosamines. nih.gov This reaction is favored under acidic conditions. nih.gov The presence of activated carbon has been shown to significantly enhance the formation of N-nitrosamines from N-methylaniline. osti.gov Tertiary amines can also undergo nitrosative dealkylation to form nitrosamines, although the reaction rate is generally slower than for secondary amines. pharmaexcipients.com

The formation of C-nitro compounds from anilines can also occur, particularly during oxidative degradation processes. For instance, the oxidation of aniline with persulfate has been shown to produce nitrobenzene (B124822) as an intermediate. tandfonline.com

Transformation ProductFormation PathwayPrecursor
N-Oxides N-oxidationThis compound
4-chloro-N-ethylaniline N-demethylation (via α-C-oxidation)This compound
4-chloro-N-methylaniline N-deethylation (via α-C-oxidation)This compound
4-chloroaniline Further dealkylation4-chloro-N-ethylaniline, 4-chloro-N-methylaniline
Iminium Ions One-electron oxidation followed by deprotonationThis compound
N-Nitrosamines Nitrosation of secondary amine intermediates4-chloro-N-ethylaniline, 4-chloro-N-methylaniline
C-Nitro Compounds Oxidation of the aromatic ring4-chloroaniline

Persistence of Transformation Products in Environmental Matrices

The persistence of chlorinated aniline intermediates, such as 4-chloroaniline, in soil is influenced by factors like soil type, organic matter content, and microbial activity. While some bacteria can degrade 4-chloroaniline, its presence in the environment can be prolonged. researchgate.net The tendency of anilines to bind to soil organic matter can also affect their bioavailability and degradation rates. epa.gov

Factors Governing Degradation Rates and Regioselectivity

The rate and specific pathway of degradation for substituted anilines are governed by the electronic and steric properties of the substituents on the aromatic ring and the nitrogen atom.

Impact of Substituent Electronic and Steric Effects on Degradation Kinetics

The electronic nature of substituents on the aniline ring plays a crucial role in its reactivity. Electron-donating groups increase the electron density on the nitrogen atom and the aromatic ring, which can enhance the rate of electrophilic attack, a common step in degradation pathways. Conversely, electron-withdrawing groups, such as the chloro group in this compound, decrease the electron density, which can make the compound less susceptible to certain oxidative reactions. researchgate.net

Steric effects also play a significant role. The presence of bulky alkyl groups on the nitrogen atom, such as the ethyl and methyl groups, can hinder the approach of enzymes or reactants to the nitrogen atom and the aromatic ring. This steric hindrance can influence the regioselectivity of the degradation, for example, by favoring attack at less hindered positions. In nucleophilic substitution reactions of phenyl ethers with N-methylaniline, a significant reduction in reaction rate compared to aniline was attributed to increased steric hindrance. nih.gov

FactorEffect on Degradation Kinetics
Electronic Effects Electron-withdrawing groups (e.g., -Cl) can decrease the rate of oxidative degradation.
Electron-donating groups can increase the rate of electrophilic attack.
Steric Effects Bulky N-alkyl groups (e.g., -CH₃, -C₂H₅) can hinder enzymatic attack, potentially slowing degradation.
Steric hindrance can influence the position of attack on the molecule (regioselectivity).

Role of Environmental Acidity and Reductive Conditions

The environmental persistence and transformation of this compound are significantly influenced by the chemical conditions of the surrounding matrix, particularly its acidity (pH) and the prevailing redox potential. While specific research on this compound is limited, studies on analogous compounds, such as chloroanilines and N-alkylanilines, provide critical insights into its likely behavior under various environmental scenarios.

The pH of the soil and water environments can affect the adsorption, mobility, and degradation rates of aniline derivatives. For instance, the adsorption of para-chloroaniline has been observed to be pH-dependent, with varying capacities under neutral and alkaline conditions. ugm.ac.id Generally, the adsorption of anilines on materials like activated carbon coated with chitosan (B1678972) increases with pH up to neutral conditions and then decreases in alkaline environments. ugm.ac.id This behavior is attributed to the protonation state of the aniline compound and the surface charge of the adsorbent material. For this compound, similar pH-dependent sorption behavior is anticipated, which would in turn influence its bioavailability for microbial degradation and its transport in soil and water.

Under anaerobic or reductive conditions, such as those found in saturated soils, sediments, and certain wastewater treatment systems, the degradation pathways of chlorinated aromatic amines can differ significantly from those in aerobic environments. Reductive dehalogenation, the removal of a halogen atom from a molecule with the concurrent addition of electrons, is a key transformation process for many chlorinated contaminants. While direct evidence for this compound is not available, studies on other chloroanilines demonstrate the potential for this pathway. For example, the anaerobic microbial degradation of 3,4-dihaloanilines has been shown to involve reductive deamination, leading to the formation of dichlorobenzene. nih.gov This suggests that under suitable reducing conditions, the chlorine atom of this compound could be reductively removed, forming N-ethyl-N-methylaniline as an intermediate.

Furthermore, the anaerobic degradation of aniline itself has been studied under various electron-accepting conditions, including nitrate- and sulfate-reducing environments. researchgate.netuni-konstanz.de In the absence of oxygen, aniline can be carboxylated to 4-aminobenzoic acid, which is then further metabolized. nih.gov The presence of N-alkyl groups, as in this compound, may influence the susceptibility of the aromatic ring to initial attack and subsequent degradation. The N-dealkylation, the removal of an alkyl group from an amine, is a known metabolic pathway for xenobiotics and could potentially occur under certain microbial conditions. nih.gov

The interplay between biological and abiotic reductive processes can also be significant. Abiotic reduction can be facilitated by naturally occurring reduced minerals. psu.edu The combination of microbial activity, which can create reducing environments, and the presence of such minerals could synergistically enhance the degradation of chlorinated anilines. psu.edu

The following table summarizes findings from studies on analogous compounds, which can be used to infer the potential degradation behavior of this compound under varying acidity and reductive conditions.

CompoundConditionObservationReference
Parachloro-anilineNeutral vs. Alkaline pHAdsorption capacity was found to be higher under neutral pH conditions compared to alkaline conditions. ugm.ac.id
3,4-dihaloanilinesAnaerobic, nitrate-reducingReductive deamination observed, forming dihalobenzene intermediates. nih.gov
AnilineAnaerobic, sulfate-reducingInitial carboxylation to 4-aminobenzoic acid as a degradation step. nih.gov
AnilineAerobic vs. AnaerobicDegradation occurred under both conditions, but with different byproducts (catechol aerobically, benzoic acid anaerobically). researchgate.net

Synthetic Utility and Advanced Applications in Chemical Research

Role as a Versatile Building Block in Organic Synthesis

The structural features of 4-chloro-N-ethyl-N-methylaniline make it a valuable precursor in the synthesis of more elaborate molecules. The electron-donating character of the dialkylamino group activates the aromatic ring, while the chlorine atom provides a site for various coupling reactions.

Precursor in the Synthesis of Complex Molecular Architectures

The functionalization of aromatic C-H bonds is a fundamental strategy in organic synthesis for creating complex molecules from simpler ones. The aromatic ring of this compound is activated towards electrophilic substitution, allowing for the introduction of various functional groups. This reactivity enables its use as a foundational element in the multi-step synthesis of larger, more complex molecular targets.

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. Substituted anilines are key precursors for these ring systems. A notable application is in the diastereoselective synthesis of substituted tetrahydroquinolines. In a visible-light-driven annulation reaction with 1,2-dibenzoylethylene, this compound participates in a transformation that proceeds through the formation of an electron donor-acceptor (EDA) complex. This method, which uses atmospheric oxygen as the oxidant, yields the corresponding tetrahydroquinoline product. The reaction demonstrates high diastereoselectivity, highlighting the utility of this aniline (B41778) derivative in constructing stereochemically rich heterocyclic systems.

Table 1: Diastereoselective Synthesis of a Substituted Tetrahydroquinoline

This table shows the yield for the reaction between this compound and 1,2-dibenzoylethylene under visible light irradiation to form a specific tetrahydroquinoline product.

Reactant Product Yield (%) Diastereomeric Ratio (d.r.)
This compound 55 >20:1

Data sourced from a study on visible-light-driven annulation reactions.

Application in the Design and Probing of Catalytic Systems

The electronic and steric properties of this compound make it a useful tool for investigating catalytic reactions, either as a ligand precursor or as a model substrate to understand reaction mechanisms.

Development of Ligands for Metal-Catalyzed Reactions

While direct use as a ligand is not prominent, derivatives of this compound can be envisioned as components in the synthesis of more complex ligand structures. The aromatic ring can be functionalized, for example, through metallation followed by quenching with an electrophile, to introduce phosphine (B1218219) or other coordinating groups. These tailored ligands could then be used in various metal-catalyzed cross-coupling reactions, with the electronic properties of the original aniline derivative influencing the catalytic activity of the final metal complex.

Model Substrate for Elucidating Catalytic Activation Mechanisms

The compound has been utilized as a model substrate to study the mechanisms of chemical reactions, particularly nitrosative dealkylation. Research has shown that the regioselectivity of nitrous acid-mediated dealkylation of 4-substituted-N-ethyl-N-methylanilines is dependent on the acidity of the reaction medium. sci-hub.st At high acidity, de-ethylation is the preferred pathway, while at a pH of 2 or higher, de-methylation dominates. sci-hub.st

In studies of its nitrosation, this compound exhibits significantly different reaction rates compared to analogues with electron-withdrawing groups. For instance, under identical acidic conditions with sodium nitrite (B80452), it reacts completely in under five minutes, demonstrating the influence of the chloro and dialkylamino substituents on its reactivity. sci-hub.st These studies are crucial for understanding the mechanisms of nitrosamine (B1359907) formation, which are relevant in various fields, including toxicology and food chemistry. sci-hub.st

Table 2: Regioselectivity of Nitrosative Dealkylation

This table summarizes the predominant dealkylation pathway for 4-substituted-N-ethyl-N-methylanilines under different pH conditions.

Condition Predominant Reaction
High Acidity De-ethylation
pH ≥ 2 De-methylation

Based on mechanistic studies of N,N-dialkyl aromatic amines. sci-hub.st

Exploration in Advanced Materials Science Research

The exploration of substituted anilines in materials science is a growing field. These compounds can serve as building blocks for functional organic materials such as conductive polymers or components in organic light-emitting diodes (OLEDs). The specific electronic properties and potential for polymerization or incorporation into larger macromolecular structures make this compound a candidate for such investigations. For example, it is listed as a component in a patent for a polyphenylene sulfide (B99878) resin composition, suggesting its potential utility in the creation of high-performance polymers. google.com The ability to tune the electronic and physical properties through chemical modification of the aniline core allows for the rational design of new materials.

Contribution to Optoelectronic Materials (e.g., π-conjugated systems, NLO materials)

The unique electronic characteristics of this compound, arising from the interplay between the electron-donating N-ethyl-N-methylamino group and the electron-withdrawing chloro-substituted phenyl ring, position it as a compound of interest in the field of optoelectronic materials. Its structure is analogous to other substituted anilines that have demonstrated significant potential in applications such as nonlinear optical (NLO) materials and as components of π-conjugated systems.

π-conjugated systems are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aniline moiety in this compound can serve as a fundamental building block in the synthesis of larger π-conjugated structures. The nitrogen atom's lone pair of electrons can effectively delocalize into the phenyl ring, and this delocalization can be extended by coupling the molecule with other unsaturated systems. The presence of the chloro and N-alkyl groups allows for fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect in the design of efficient optoelectronic devices.

In the realm of nonlinear optics, materials that exhibit a large second-order hyperpolarizability (β) are highly sought after for applications in frequency conversion, optical switching, and data storage. The molecular design principle for effective NLO chromophores often involves a D-π-A (donor-π-acceptor) structure. In this compound, the N-ethyl-N-methylamino group acts as an electron donor (D), while the chlorophenyl group can be considered a weak acceptor (A), connected by the π-system of the benzene (B151609) ring.

Research on analogous compounds, such as p-chloroaniline, has shown that they can be utilized in the synthesis of materials with significant NLO properties. researchgate.net For instance, studies on the polymerization of p-chloroaniline have indicated promising optical properties for the resulting materials. researchgate.net The electronic dipole moment (μ) and the first-order hyperpolarizability (β) are key parameters in assessing NLO activity. researchgate.net While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical calculations using methods like Density Functional Theory (DFT) on similar molecules have been employed to predict these properties. researchgate.net

The synthesis of Schiff base compounds derived from chloro-substituted anilines has also been a fruitful area of research for NLO materials. metall-mater-eng.com For example, a novel Schiff base, (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP), was synthesized and its single crystals demonstrated third-order nonlinear optical properties, including a nonlinear refractive index (n₂) and third-order susceptibility (χ³). metall-mater-eng.com This highlights the potential of incorporating the 4-chloroaniline (B138754) framework into larger molecular structures to achieve desired optoelectronic functionalities. The study of related organic crystals like 4-chloroaniline has also shown their potential for NLO applications, with second-harmonic generation (SHG) efficiencies being a key metric. researchgate.net

Investigation in Crystal Engineering and Phase Transitions

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. The intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the final crystal packing. In the case of this compound, the presence of the chlorine atom and the aromatic ring provides opportunities for various non-covalent interactions that can be exploited in crystal design.

While specific studies on the crystal structure of this compound are not widely reported, research on closely related compounds provides valuable insights into its potential crystallographic behavior. For instance, the crystal structures of derivatives of 4,4′-methylenebis(aniline) have been investigated to understand the influence of substituents on the crystal packing. researchgate.net In a study comparing 4,4′-methylenebis(2,6-diethylaniline) and its 3-chloro substituted analogue, it was found that the presence of the chlorine atom significantly influenced the intermolecular interactions, leading to different packing motifs. researchgate.net The chlorinated compound participated in N—H⋯π interactions, while the non-chlorinated analogue formed networks through N—H⋯N hydrogen bonds and C—H⋯π interactions. researchgate.net This demonstrates the critical role that halogen substituents can play in directing the supramolecular assembly.

The study of Schiff base derivatives also provides a platform for understanding the crystal engineering aspects of chloro-substituted anilines. The crystal structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, for example, reveals the planarity of the molecule and the presence of intramolecular N—H⋯N contacts. nih.gov Such interactions are fundamental in predicting and controlling the molecular conformation and crystal packing.

The table below summarizes crystallographic data for a related compound, illustrating the type of information that is critical in crystal engineering studies.

Parameter4,4′-methylenebis(3-chloro-2,6-diethylaniline) researchgate.net
Molecular FormulaC₂₁H₂₈Cl₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3458 (4)
b (Å)14.1169 (5)
c (Å)14.5458 (5)
α (°)90
β (°)99.886 (3)
γ (°)90
Volume (ų)2092.71 (13)
Z4
Key InteractionsN—H⋯π interactions

This data provides a foundation for understanding how molecules of this class pack in the solid state and how these arrangements can be influenced by chemical modification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-ethyl-N-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive alkylation. For example, chlorination of N-ethyl-N-methylaniline using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (20–50°C) is a viable route . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products like dichlorinated derivatives. Solvent polarity (e.g., dichloromethane vs. toluene) and catalyst choice (e.g., Lewis acids) also influence yield.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while X-ray diffraction (XRD) resolves bond angles and torsional conformations. For instance, XRD analysis of related compounds like 4-chloro-N-(3-phenylallylidene)aniline reveals Cl–C–C–N dihedral angles of ~117–121°, critical for assessing steric effects . Infrared (IR) spectroscopy confirms functional groups (e.g., C–Cl stretching at 550–650 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP with exact exchange corrections) improve accuracy in calculating ionization potentials and electron affinities . Basis sets like 6-311+G(d,p) model chlorine’s electronegativity effects. For thermochemical properties, gradient-corrected functionals (e.g., Colle-Salvetti correlation-energy formula) reduce deviations in atomization energies to <3 kcal/mol . Solvent effects are incorporated via polarizable continuum models (PCM).

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) distinguishes pure vs. mixed phases by sharp vs. broad melting endotherms . High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>99% for reliable data) . Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry.

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer : Pseudo-first-order kinetics under varying concentrations of reactants identify rate-determining steps. Isotopic labeling (e.g., deuterated ethyl groups) tracks hydrogen transfer pathways via mass spectrometry. For example, in reductive amination, <sup>13</sup>C-labeled carbonyl precursors reveal intermediates using <sup>13</sup>C NMR . Transition-state modeling with DFT further validates proposed mechanisms .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting computational and experimental results for substituent effects in this compound derivatives?

  • Methodological Answer : Compare computed (DFT) vs. experimental bond lengths and angles. For example, if XRD shows a C–Cl bond length of 1.74 Å but DFT predicts 1.70 Å, recalibrate basis sets or include dispersion corrections . Statistical tools like root-mean-square deviations (RMSD) quantify agreement. For electronic properties, UV-Vis spectra (experimental) should align with time-dependent DFT (TD-DFT) simulations within ±10 nm .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For example, (R)-4-chloro-N-(1-phenylethyl)aniline synthesis achieves >90% ee using chiral ligands .

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